4-hydroxy-3-[2-(2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one
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Overview
Description
4-hydroxy-3-[2-(2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one is a complex organic compound that belongs to the class of benzothiazepines This compound is characterized by its unique structure, which includes a benzothiazepine ring fused with a pyranone ring The presence of hydroxyl groups and a methyl group further adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[2-(2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxybenzaldehyde with 2-aminothiophenol to form the benzothiazepine core. This intermediate is then subjected to cyclization with a suitable diketone to form the pyranone ring. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-[2-(2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of acylated products.
Scientific Research Applications
4-hydroxy-3-[2-(2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-[2-(2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-3-methoxyphenylacetonitrile
- 2-hydroxy-3-(4-hydroxyphenyl)propenoate
- 3-(4-hydroxyphenyl)propionic acid
Uniqueness
What sets 4-hydroxy-3-[2-(2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one apart from similar compounds is its unique benzothiazepine-pyranone fused ring structure. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H17NO4S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-hydroxy-3-[2-(2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methylpyran-2-one |
InChI |
InChI=1S/C21H17NO4S/c1-12-10-17(24)20(21(25)26-12)15-11-19(13-6-2-4-8-16(13)23)27-18-9-5-3-7-14(18)22-15/h2-10,19,23-24H,11H2,1H3 |
InChI Key |
IFTOLFFKMKSNOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CC=C4O)O |
Origin of Product |
United States |
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